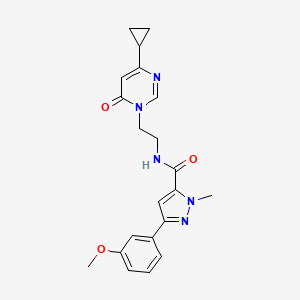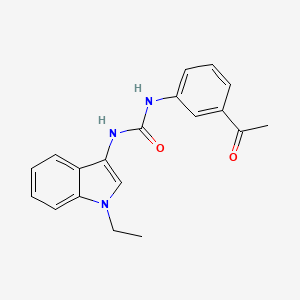
4-Benzyloxy-3-bromobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyloxy-3-bromobenzoic acid, also known as 3-(Benzyloxy)-4-bromobenzoic acid, is a chemical compound with the molecular formula C14H11BrO3 . It has an average mass of 307.139 Da and a monoisotopic mass of 305.989136 Da .
Molecular Structure Analysis
The molecular structure of 4-Benzyloxy-3-bromobenzoic acid consists of a benzoic acid core with a bromine atom at the 4th position and a benzyloxy group at the 3rd position . The InChI code for this compound is 1S/C14H11BrO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) .Physical And Chemical Properties Analysis
4-Benzyloxy-3-bromobenzoic acid is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and others are not specified in the available resources.Applications De Recherche Scientifique
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
4-Benzyloxy-3-bromobenzoic acid: is a valuable compound in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is a pivotal method for forming carbon-carbon bonds, which are foundational in creating complex organic molecules. The compound acts as an aryl halide, reacting with organoboron reagents in the presence of a palladium catalyst to form biaryl compounds. These biaryl structures are prevalent in pharmaceuticals, agrochemicals, and organic materials.
Pharmaceutical Research: Precursor for Drug Development
In pharmaceutical research, 4-Benzyloxy-3-bromobenzoic acid serves as a precursor for the synthesis of various drug candidates . Its benzyloxy and bromo groups make it a versatile intermediate that can undergo further functionalization. It’s used to introduce phenylmethoxy groups into molecules, which can affect the bioactivity and solubility of potential drugs.
Material Science: Polymer Synthesis
The compound finds applications in material science, particularly in the synthesis of polymers . Its bromine atom can initiate radical polymerization processes, leading to the creation of new polymeric materials with potential applications in coatings, adhesives, and other industrial materials.
Chemical Engineering: Process Optimization
In chemical engineering, 4-Benzyloxy-3-bromobenzoic acid is studied for its role in optimizing chemical processes . Its reactivity can be harnessed to improve yields and reduce by-products in various chemical reactions, contributing to more efficient and sustainable industrial processes.
Biochemistry: Enzyme Inhibition Studies
Biochemists utilize 4-Benzyloxy-3-bromobenzoic acid in enzyme inhibition studies to understand biochemical pathways . By modifying specific enzymes, researchers can elucidate the mechanisms of action and potentially develop inhibitors that can serve as treatments for diseases.
Environmental Applications: Green Chemistry
Lastly, the compound is explored for its environmental applications, particularly in green chemistry . Its use in Suzuki-Miyaura coupling is an example of a more environmentally friendly approach to chemical synthesis, as it reduces the need for harmful solvents and minimizes waste.
Safety and Hazards
While specific safety and hazard information for 4-Benzyloxy-3-bromobenzoic acid is not available, general precautions for handling similar chemical compounds include avoiding contact with skin and eyes, not breathing dust, not ingesting the compound, and storing it in a cool, well-ventilated place . Always refer to the material safety data sheet (MSDS) for detailed safety information.
Propriétés
IUPAC Name |
3-bromo-4-phenylmethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEJAZSHLCCNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyano-4-fluoro-N-({7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methyl)-3-nitroaniline](/img/structure/B2975794.png)
![N-(5-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2975795.png)



![4-[(2-Chlorophenyl)methyl]thiopheno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2975805.png)

![N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2975808.png)
![ethyl 2-[[2-[[(5E)-5-indol-3-ylidene-4-(2-methoxyethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2975810.png)


![3-amino-N,N-diethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2975814.png)
![[2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2975815.png)
